molecular formula C9H7ClN2O2S B2962074 2-Chloroquinoline-6-sulfonamide CAS No. 1156387-51-7

2-Chloroquinoline-6-sulfonamide

Cat. No.: B2962074
CAS No.: 1156387-51-7
M. Wt: 242.68
InChI Key: HXNLGTKENNXLJI-UHFFFAOYSA-N
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Description

2-Chloroquinoline-6-sulfonamide is a chemical compound with the molecular weight of 243.67 . It is a powder with a melting point between 238-240 degrees .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves chemical modification of the quinoline nucleus, which is a common approach in drug discovery . The synthesis of secondary amines containing 2-chloroquinoline as a lipophilic domain has been achieved by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The InChI code for this compound is 1S/C9H7ClN2O2S/c10-9-4-1-6-5-7 (15 (11,13)14)2-3-8 (6)12-9/h1-5H, (H2,11,13,14) .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving this compound are not readily biodegradable .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point between 238-240 degrees . It has a molecular weight of 243.67 .

Scientific Research Applications

Cellular Pharmacology and Antimicrobial Activities

Research on chloroquinoxaline sulfonamide (CQS), a related compound, demonstrates its potential in inhibiting the proliferation of murine B16 melanoma cells, albeit at high concentrations. This action is linked to alterations in cell cycle progression without evidence of DNA intercalation, suggesting a novel mechanism of action unrelated to folate metabolism interference (Branda, R., McCormack, J., & Perlmutter, C., 1988). Additionally, sulfonamide derivatives, including those of 8-hydroxyquinoline, exhibit increased antimicrobial and antifungal activities, underscoring the pharmacological significance of incorporating sulfonamide moieties into bioactive molecules (Dixit, R., et al., 2010).

Enzyme Inhibition and Molecular Docking

Isoquinolinesulfonamides have been identified as potent inhibitors of protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These findings open avenues for therapeutic interventions targeting various diseases modulated by these enzymes (Hidaka, H., et al., 1984). The structure-activity relationships (SAR) of novel chloroquinoline derivatives incorporating sulfonamide groups have also been explored for their cytotoxic activities, revealing potential anticancer agents through molecular docking studies (Ghorab, M., et al., 2016).

Chemical Synthesis and Material Science Applications

Research into the synthetic routes of sulfonamide-based compounds has led to the development of novel methodologies for producing derivatives with potential applications in material science. For instance, the cobalt-catalyzed carbonylation of sulfonamide sp2 C-H bonds offers a new pathway for synthesizing saccharin derivatives, showcasing the versatility of these compounds in organic synthesis and potential industrial applications (Nguyen, T., et al., 2017).

Environmental Science and Pollutant Abatement

The interaction of sulfonamide antibiotics with manganese(IV) oxide in the presence of model humic constituents highlights the environmental relevance of these compounds. This research demonstrates enhanced transformation of sulfonamides, suggesting strategies for mitigating antibiotic pollution in water resources (Song, Y., et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Chloroquinoline-6-sulfonamide is similar to other sulfonamides, which are known to inhibit the enzyme dihydropteroate synthase (DHPS) involved in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its inhibition leads to the prevention of bacterial growth .

Mode of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thus inhibiting the production of folic acid and halting the growth of bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway of nucleic acid synthesis in bacteria. Without folic acid, the bacteria cannot produce the nucleotides required for DNA and RNA synthesis. This leads to the inability of the bacteria to replicate and grow .

Pharmacokinetics

Sulfonamides in general are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the bacteria are unable to replicate their DNA and RNA, leading to a halt in their growth and multiplication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .

Safety and Hazards

The safety data sheet for 6-Chloroquinoline, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

2-chloroquinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNLGTKENNXLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156387-51-7
Record name 2-chloroquinoline-6-sulfonamide
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